Validated as Key Intermediate in Hoffmann-La Roche CB2 Agonist Patent (US20130137676A1)
5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is explicitly identified as a critical alkylating agent in Hoffmann-La Roche's patent US20130137676A1 for synthesizing [1,2,3]triazolo[4,5-d]pyrimidine derivatives as Cannabinoid Receptor 2 (CB2) agonists [1]. In contrast, N1-unsubstituted 5-chloromethyl-1H-tetrazole (CAS 55408-11-2) lacks the cyclopropyl moiety required for generating the N1-substituted tetrazole intermediates specified in this patent's synthetic route, making it unsuitable for the same application .
| Evidence Dimension | Patent validation as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly named as reactant in US20130137676A1 for CB2 agonist synthesis |
| Comparator Or Baseline | 5-Chloromethyl-1H-tetrazole (CAS 55408-11-2): Not cited in this patent; lacks N1-cyclopropyl substitution |
| Quantified Difference | Target compound provides N1-cyclopropyl-tetrazole scaffold essential for claimed compounds; comparator lacks required substitution |
| Conditions | Patent synthetic procedures for [1,2,3]triazolo[4,5-d]pyrimidine derivatives |
Why This Matters
Procurement of CAS 949980-56-7 directly enables replication of patent-protected synthetic routes, whereas unsubstituted analogs cannot substitute.
- [1] Hoffmann-La Roche Inc. NOVEL [1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE DERIVATIVES. US Patent US20130137676A1. May 30, 2013. View Source
